molecular formula C8H10ClN B1590694 4-Chloro-2,5-dimethylaniline CAS No. 20782-94-9

4-Chloro-2,5-dimethylaniline

Cat. No. B1590694
CAS RN: 20782-94-9
M. Wt: 155.62 g/mol
InChI Key: POEANWWEPFQEEF-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylaniline is a chemical compound with the CAS Number: 20782-94-9 . It has a molecular weight of 155.63 and its IUPAC name is 4-chloro-2,5-dimethylaniline . The compound appears as a white to pale yellow to brown crystal or powder .


Synthesis Analysis

While specific synthesis methods for 4-Chloro-2,5-dimethylaniline were not found in the search results, anilines like this are often synthesized through methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving Grignard reagents .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,5-dimethylaniline is C8H10ClN . The InChI code for the compound is 1S/C8H10ClN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethylaniline is a solid at 20 degrees Celsius . It has a melting point range of 91.0 to 95.0 degrees Celsius . The compound should be stored under inert gas and conditions to avoid include air sensitivity .

Scientific Research Applications

Photolytic Synthesis of Heterocycles

A study by Guizzardi, Mella, Fagnoni, and Albini (2000) demonstrated the use of 4-chloro-2,5-dimethylaniline in the photolytic synthesis of various heterocycles, such as 2-dimethylaminophenylfurans, -pyrroles, and -thiophenes. This process, which occurs under photochemical conditions, involves the heterolytic cleavage of the C-Cl bond in the triplet state of the aniline, leading to high regio- and chemoselectivity (Guizzardi et al., 2000).

Electrochemical Oxidation in Polymer Synthesis

Research by Geniés and Noël (1990) explored the electrochemical oxidation of 2,5-dimethylaniline, resulting in the formation of a polymer with properties similar to polyaniline. This study provided insights into the polymer's stability and conducting properties, highlighting its potential application in materials science (Geniés & Noël, 1990).

Oxidation by Peroxidase System

In 1969, Holland, Roberts, and Saunders studied the oxidation of various dimethylanilines, including 4-chloro-2,6-dimethylaniline, by the peroxidase system. This research provided valuable insights into the biochemical oxidation mechanisms and product formation of these compounds (Holland, Roberts, & Saunders, 1969).

Corrosion Protection in Materials Engineering

Shinde, Sainkar, Gangal, and Patil (2006) conducted a study on the synthesis of poly(2,5-dimethylaniline) coatings for low carbon steel, aiming to examine the polymer's effectiveness in protecting steel against corrosion, particularly in chloride environments. This application is significant for materials engineering and corrosion prevention (Shinde et al., 2006).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEANWWEPFQEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491649
Record name 4-Chloro-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylaniline

CAS RN

20782-94-9
Record name 4-Chloro-2,5-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20782-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,5-dimethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Staskun - Tetrahedron, 1972 - Elsevier
Treatment of 2,2,4′-trichloro-2′,5′-dimethylbenzoylacetanilide (2c) with H 2 SO 4 gave 1,5-dichloro-4,6-dimethylindeno[1,2,3-de]quinolin-2(3H)-one (3a) which was identified by …
Number of citations: 11 www.sciencedirect.com
GF Lisk - Industrial & Engineering Chemistry, 1950 - ACS Publications
oxide. Recent publications continue to emphasize the inertness of paraffinic hydrocarbons to sulfonation with compounds con-taining sulfur trioxide (S3). As in the past, the literature is …
Number of citations: 14 pubs.acs.org

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